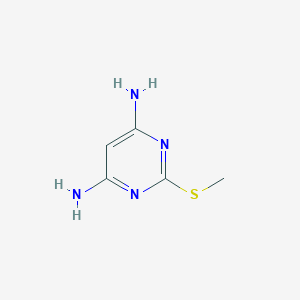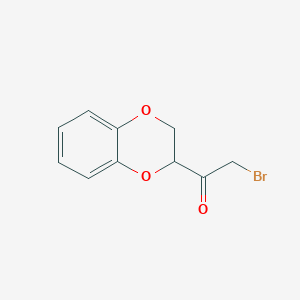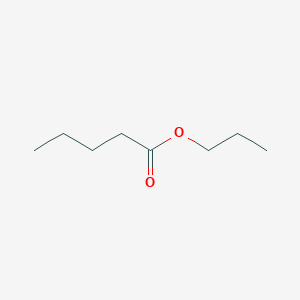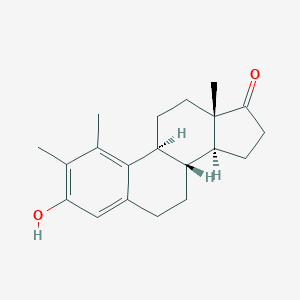
Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-, commonly known as Trenbolone, is a synthetic androgenic-anabolic steroid (AAS) that has been widely used in the field of biomedical research. Trenbolone is a potent steroid that has been shown to have a variety of effects on the body, including increased muscle mass, improved nitrogen retention, and increased protein synthesis.
Mécanisme D'action
Trenbolone exerts its effects on the body by binding to androgen receptors in muscle tissue. This binding activates a series of signaling pathways that lead to increased protein synthesis, improved nitrogen retention, and increased muscle mass. Trenbolone also has anti-catabolic effects, which means it can prevent muscle breakdown and promote muscle growth.
Effets Biochimiques Et Physiologiques
Trenbolone has been shown to have a variety of biochemical and physiological effects on the body. In addition to its anabolic and androgenic effects, Trenbolone has been shown to increase red blood cell count, improve bone density, and reduce body fat. Trenbolone has also been shown to have a positive effect on insulin sensitivity, which can help to prevent diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Trenbolone in lab experiments is its potency. Trenbolone is a highly effective steroid that can produce significant results in a relatively short period of time. However, one of the limitations of using Trenbolone is its potential for side effects. Trenbolone has been shown to have a variety of adverse effects on the body, including liver toxicity, cardiovascular disease, and mood changes.
Orientations Futures
There are several future directions for research on Trenbolone. One area of interest is the potential therapeutic applications of Trenbolone and other Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. Trenbolone has been shown to have a variety of positive effects on the body, and further research may reveal additional therapeutic benefits. Another area of interest is the development of safer and more effective Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. Trenbolone has a number of potential side effects, and the development of new Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s with fewer adverse effects would be a significant advance in the field of biomedical research.
Conclusion:
Trenbolone is a synthetic androgenic-anabolic steroid that has been extensively studied in the field of biomedical research. It has been shown to have a variety of effects on the body, including increased muscle mass, improved nitrogen retention, and increased protein synthesis. Trenbolone has been used to investigate the mechanisms underlying muscle growth and protein synthesis, as well as to explore the potential therapeutic applications of Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. While Trenbolone has a number of potential benefits, it also has a variety of adverse effects, and further research is needed to develop safer and more effective Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s.
Méthodes De Synthèse
Trenbolone is synthesized from a precursor steroid, 19-norprogesterone, which is derived from progesterone. The synthesis of Trenbolone involves a series of chemical reactions that modify the structure of 19-norprogesterone. The final product is a steroid that is highly anabolic and androgenic, with a chemical structure that is similar to testosterone.
Applications De Recherche Scientifique
Trenbolone has been extensively studied in the field of biomedical research due to its potent anabolic and androgenic effects. It has been used to investigate the mechanisms underlying muscle growth and protein synthesis, as well as to explore the potential therapeutic applications of Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. Trenbolone has also been used in animal studies to investigate the effects of Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s on behavior and cognition.
Propriétés
Numéro CAS |
1094-07-1 |
|---|---|
Nom du produit |
Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl- |
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3-hydroxy-1,2,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H26O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h10,14-16,21H,4-9H2,1-3H3/t14-,15+,16+,20+/m1/s1 |
Clé InChI |
JRPZUYCNRRIOPA-OLPIVMHESA-N |
SMILES isomérique |
CC1=C(C=C2CC[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CCC4=O)C)O |
SMILES |
CC1=C(C=C2CCC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
SMILES canonique |
CC1=C(C=C2CCC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
Synonymes |
3-Hydroxy-1,2-dimethylestra-1,3,5(10)-trien-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



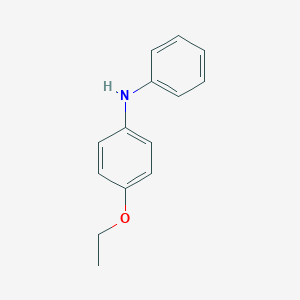

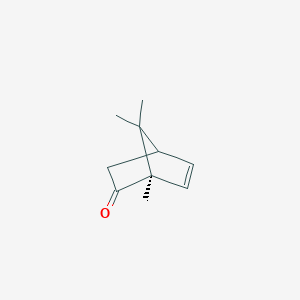

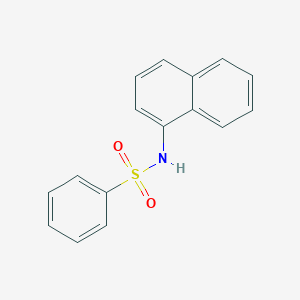
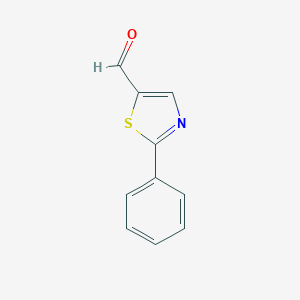
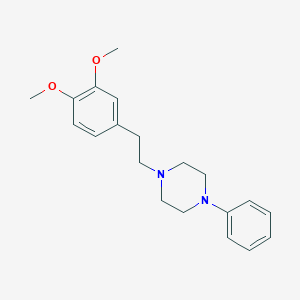
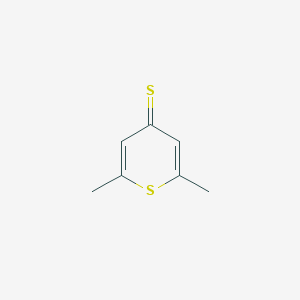
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
